molecular formula C16H14N4O5S B2870204 4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid CAS No. 2416231-33-7

4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid

Cat. No. B2870204
CAS RN: 2416231-33-7
M. Wt: 374.37
InChI Key: ZGDYNRWYCHAGTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MTSB includes a tetrazole ring, a benzoic acid group, and a methoxyphenyl group. The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles, like the one present in MTSB, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

MTSB is a solid compound. The physical and chemical properties of tetrazoles, in general, include a melting point temperature at 155–157°C, and they decompose and emit toxic nitrogen fumes when heated . Tetrazoles dissolve in water, acetonitrile, etc .

Scientific Research Applications

Chemical Properties and Synthesis

Studies have focused on the synthesis and characterization of compounds related to 4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid, investigating their chemical properties and potential applications. For instance, a research effort described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, highlighting their potential in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Another study presented the bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, one of which showed strong antioxidant activity, suggesting its potential in pharmaceutical applications (Xu et al., 2017).

Environmental and Biological Interactions

Research into the environmental fate and biological interactions of related benzoic acid derivatives has been conducted. One study explored the transformation mechanism of benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection processes, revealing the generation of chlorinated disinfection by-products and providing insights into the environmental impact of these compounds (Xiao et al., 2013). Another investigation highlighted the electrochemical cleavage of the azo bond in benzoic acid derivatives, proposing mechanisms for their reduction and suggesting applications in environmental remediation (Mandić, Nigović, & Šimunić, 2004).

Pharmaceutical Applications

The potential pharmaceutical applications of related compounds have been a subject of investigation. For example, a study on blood glucose-lowering sulfonamides identified certain benzoic acid derivatives displaying hypoglycemic activity, suggesting their utility in diabetes treatment (Rufer & Losert, 1979). Additionally, research into sulfonamides highlighted their bioactive properties, including antimicrobial activities, further emphasizing the broad applicability of these compounds in the pharmaceutical industry (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

Tetrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[[1-(3-methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-25-14-4-2-3-13(9-14)20-16(17-18-19-20)26(23,24)10-11-5-7-12(8-6-11)15(21)22/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDYNRWYCHAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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